1-Cycloheptyl-4-(3-fluorobenzyl)piperazine
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Overview
Description
1-Cycloheptyl-4-(3-fluorobenzyl)piperazine is a synthetic organic compound characterized by a piperazine ring substituted with a cycloheptyl group and a 3-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cycloheptyl-4-(3-fluorobenzyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Cycloheptyl Group: The cycloheptyl group is introduced via nucleophilic substitution reactions, where a suitable cycloheptyl halide reacts with the piperazine ring.
Introduction of the 3-Fluorobenzyl Group: The final step involves the reaction of the intermediate compound with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-Cycloheptyl-4-(3-fluorobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom on the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1-Cycloheptyl-4-(3-fluorobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-4-(3-fluorobenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Cycloheptyl-4-(4-fluorobenzyl)piperazine
- 1-Cycloheptyl-4-(2-fluorobenzyl)piperazine
- 1-Cycloheptyl-4-(3-chlorobenzyl)piperazine
Uniqueness
1-Cycloheptyl-4-(3-fluorobenzyl)piperazine is unique due to the specific positioning of the fluorine atom on the benzyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological profiles and chemical properties compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.
Properties
Molecular Formula |
C18H27FN2 |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-cycloheptyl-4-[(3-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H27FN2/c19-17-7-5-6-16(14-17)15-20-10-12-21(13-11-20)18-8-3-1-2-4-9-18/h5-7,14,18H,1-4,8-13,15H2 |
InChI Key |
PMVTWECIMYLYKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)CC3=CC(=CC=C3)F |
Origin of Product |
United States |
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